molecular formula C24H34O5 B13838568 6(Alpha/Beta)-Hydroxymethyl Megestrol Acetate (Megestrol Acetate Impurity)(Mixture of Diastereomers)

6(Alpha/Beta)-Hydroxymethyl Megestrol Acetate (Megestrol Acetate Impurity)(Mixture of Diastereomers)

Cat. No.: B13838568
M. Wt: 402.5 g/mol
InChI Key: NKGLDEZBTQRRJN-XFTPORKOSA-N
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Description

A mixture of diastereomers refers to a combination of stereoisomers that are not mirror images of each other and are non-superimposable. These compounds have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Unlike enantiomers, which are mirror images, diastereomers have different physical and chemical properties, making them significant in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of diastereomers typically involves the synthesis of compounds with multiple chiral centers. One common method is the use of chiral catalysts or chiral auxiliaries to induce stereoselectivity in the formation of the desired diastereomers. For example, the use of chiral ligands in asymmetric synthesis can lead to the formation of diastereomers with high enantiomeric excess .

Industrial Production Methods: In industrial settings, diastereomers are often produced through large-scale chiral resolution techniques. These methods include fractional crystallization, chromatography, and diastereomeric recrystallization. The choice of method depends on the specific properties of the diastereomers and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diastereomers can undergo a variety of chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the diastereomers. For example, the addition of bromine to alkenes can produce diastereomers through anti-addition or syn-addition mechanisms .

Common Reagents and Conditions: Common reagents used in the reactions of diastereomers include bromine, hydrogen, and various oxidizing and reducing agents. The reaction conditions, such as temperature and solvent, play a crucial role in determining the stereochemical outcome of the reactions .

Major Products Formed: The major products formed from the reactions of diastereomers depend on the specific reaction mechanism and the starting materials. For example, the bromination of trans-2-butene can produce meso diastereomers, while the bromination of cis-2-butene can produce a racemic mixture of chiral diastereomers .

Scientific Research Applications

Chemistry: In chemistry, diastereomers are used as intermediates in the synthesis of complex molecules. They are also employed in chiral resolution techniques to separate enantiomers from racemic mixtures .

Biology: In biology, diastereomers play a role in the study of enzyme-substrate interactions and the development of chiral drugs. The different biological activities of diastereomers make them valuable in drug discovery and development .

Medicine: In medicine, diastereomers are used in the formulation of pharmaceuticals. The different pharmacokinetic and pharmacodynamic properties of diastereomers can lead to variations in drug efficacy and safety .

Industry: In industry, diastereomers are used in the production of agrochemicals, flavors, and fragrances. Their unique physical and chemical properties make them suitable for various applications .

Mechanism of Action

The mechanism of action of diastereomers depends on their specific molecular targets and pathways. In biological systems, diastereomers can interact with enzymes, receptors, and other biomolecules, leading to different biological effects. The differences in the spatial arrangement of atoms in diastereomers can result in variations in binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to diastereomers include enantiomers and epimers. Enantiomers are mirror images of each other and have identical physical properties in an achiral environment but different properties in a chiral environment. Epimers are diastereomers that differ in configuration at only one chiral center .

Uniqueness of Diastereomers: Diastereomers are unique because they have different physical and chemical properties, even though they share the same molecular formula and connectivity. This makes them valuable in various applications, including chiral resolution, drug development, and industrial production .

Conclusion

A mixture of diastereomers is a combination of stereoisomers with different spatial arrangements of atoms. These compounds have significant applications in chemistry, biology, medicine, and industry due to their unique physical and chemical properties. Understanding the preparation methods, chemical reactions, and mechanisms of action of diastereomers is essential for their effective use in various fields.

Properties

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-(hydroxymethyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H34O5/c1-14(26)24(29-15(2)27)10-7-20-18-11-16(13-25)21-12-17(28)5-8-22(21,3)19(18)6-9-23(20,24)4/h12,16,18-20,25H,5-11,13H2,1-4H3/t16?,18-,19+,20+,22-,23+,24+/m1/s1

InChI Key

NKGLDEZBTQRRJN-XFTPORKOSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)CO)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)CO)C)OC(=O)C

Origin of Product

United States

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